molecular formula C10H21N3O B13190577 3-tert-Butyl-1-(piperidin-3-yl)urea

3-tert-Butyl-1-(piperidin-3-yl)urea

Cat. No.: B13190577
M. Wt: 199.29 g/mol
InChI Key: QCIMGEFADJUJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-1-(piperidin-3-yl)urea is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-(piperidin-3-yl)urea typically involves the reaction of tert-butyl isocyanate with piperidine derivatives. One common method includes the following steps:

    Starting Materials: tert-Butyl isocyanate and 3-piperidinol.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

    Procedure: The tert-butyl isocyanate is added dropwise to a solution of 3-piperidinol in an appropriate solvent such as dichloromethane. The reaction mixture is stirred for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

3-tert-Butyl-1-(piperidin-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-(piperidin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-1-(piperidin-4-yl)urea
  • 3-tert-Butyl-1-(piperidin-2-yl)urea
  • N-tert-Butyl-N’-(piperidin-3-yl)urea

Uniqueness

3-tert-Butyl-1-(piperidin-3-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the tert-butyl group and the piperidine ring can affect the compound’s binding affinity and selectivity for different targets .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-tert-butyl-3-piperidin-3-ylurea

InChI

InChI=1S/C10H21N3O/c1-10(2,3)13-9(14)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H2,12,13,14)

InChI Key

QCIMGEFADJUJSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.